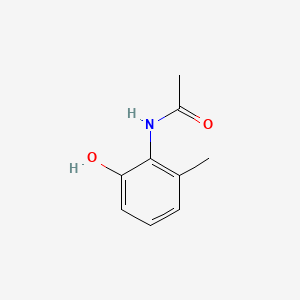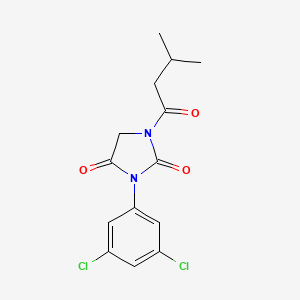
zinc;azane;carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
zinc;azane;carbonate is a coordination compound with the chemical formula CH12N4O3Zn. It is also known as tetraamminezinc(2+) carbonate. This compound is characterized by the presence of a zinc ion coordinated to four ammonia molecules and one carbonate ion. It is a specialty chemical used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;azane;carbonate typically involves the reaction of zinc salts with ammonia and carbonate sources. One common method is to dissolve zinc sulfate or zinc chloride in water, followed by the addition of ammonia to form the tetraamminezinc(2+) complex. The carbonate ion is then introduced by adding a carbonate salt, such as sodium carbonate or ammonium carbonate, to the solution. The reaction is usually carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and carbonate sources to a zinc salt solution, with careful control of reaction conditions to ensure high yield and purity. The product is then isolated by filtration, washed, and dried.
Chemical Reactions Analysis
Types of Reactions
zinc;azane;carbonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The zinc ion in the compound can participate in redox reactions, where it can be reduced to metallic zinc or oxidized to higher oxidation states.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or other amines, through ligand exchange reactions.
Decomposition Reactions: The compound can decompose upon heating, releasing ammonia and carbon dioxide and forming zinc oxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various amines or water under mild conditions.
Decomposition: Heating the compound in an inert atmosphere or under vacuum can induce decomposition.
Major Products Formed
Oxidation-Reduction: Metallic zinc or zinc oxides.
Substitution: New coordination compounds with different ligands.
Decomposition: Zinc oxide, ammonia, and carbon dioxide.
Scientific Research Applications
zinc;azane;carbonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of zinc;azane;carbonate involves the interaction of the zinc ion with various molecular targets. In biological systems, zinc ions can bind to proteins and enzymes, influencing their structure and function. The ammonia ligands can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Zinc(2+), tetraammine-, (T-4)-, sulfate (11): Similar coordination structure but with a sulfate ion instead of a carbonate ion.
Zinc(2+), tetraammine-, (T-4)-, chloride (11): Contains chloride ions instead of carbonate ions.
Zinc(2+), tetraammine-, (T-4)-, nitrate (11): Contains nitrate ions instead of carbonate ions.
Uniqueness
zinc;azane;carbonate is unique due to the presence of the carbonate ion, which imparts specific properties such as solubility and reactivity. The carbonate ion can participate in additional reactions, such as forming carbonates with other metal ions, which is not possible with sulfate, chloride, or nitrate analogs.
Properties
CAS No. |
38714-47-5 |
|---|---|
Molecular Formula |
CH12N4O3Zn |
Molecular Weight |
193.5 g/mol |
IUPAC Name |
zinc;azane;carbonate |
InChI |
InChI=1S/CH2O3.4H3N.Zn/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H3;/q;;;;;+2/p-2 |
InChI Key |
WBRIIVSCBYNWJT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
Canonical SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
| 38714-47-5 | |
physical_description |
Liquid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)


